molecular formula C8H8N4O4 B14064604 Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- CAS No. 65703-47-1

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)-

Cat. No.: B14064604
CAS No.: 65703-47-1
M. Wt: 224.17 g/mol
InChI Key: YYIBRXXNWYMKRO-UHFFFAOYSA-N
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Description

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- is a chemical compound with the molecular formula C8H8N4O4 and a molecular weight of 224.176 g/mol This compound is known for its unique structure, which includes a benzofurazan ring substituted with a nitro group and an aminoethanol moiety

Preparation Methods

One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further reactions lead to the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The benzofurazan ring allows for various substitution reactions, particularly at the nitro and amino positions.

Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- is primarily related to its ability to interact with biological molecules through its nitro and amino groups. These interactions can lead to the formation of reactive intermediates that exert various biological effects. The compound’s fluorescent properties also allow it to be used as a probe in biological systems, where it can bind to specific molecular targets and pathways .

Comparison with Similar Compounds

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- can be compared with other benzofurazan derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and resulting properties. The unique combination of the nitro and aminoethanol groups in Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- gives it distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

65703-47-1

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol

InChI

InChI=1S/C8H8N4O4/c13-4-3-9-5-1-2-6(12(14)15)8-7(5)10-16-11-8/h1-2,9,13H,3-4H2

InChI Key

YYIBRXXNWYMKRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCO

Origin of Product

United States

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